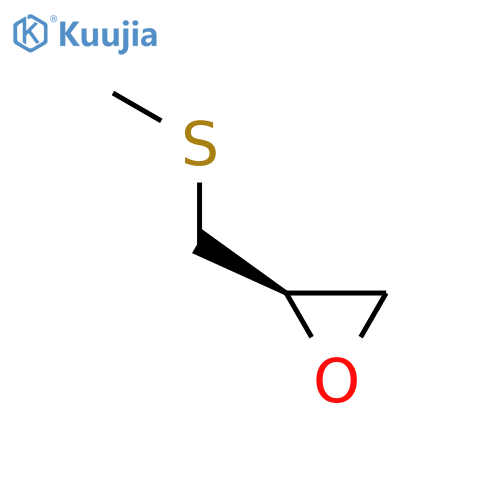Cas no 64491-72-1 ((2R)-2-(methylsulfanyl)methyloxirane)

64491-72-1 structure
商品名:(2R)-2-(methylsulfanyl)methyloxirane
(2R)-2-(methylsulfanyl)methyloxirane 化学的及び物理的性質
名前と識別子
-
- (2R)-2-(methylsulfanyl)methyloxirane
- EN300-1835833
- (2R)-2-[(methylsulfanyl)methyl]oxirane
- DTXSID101289634
- 64491-72-1
- Oxirane, [(methylthio)methyl]-, (R)-
-
- インチ: 1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChIKey: OSIXFNQHNPOVIA-SCSAIBSYSA-N
- ほほえんだ: S(C)C[C@H]1CO1
計算された属性
- せいみつぶんしりょう: 104.02958605g/mol
- どういたいしつりょう: 104.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 37.8Ų
(2R)-2-(methylsulfanyl)methyloxirane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835833-0.1g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-1.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1835833-5.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1835833-0.05g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-0.25g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-0.5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-2.5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-10g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1835833-10.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1835833-5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 5g |
$2028.0 | 2023-09-19 |
(2R)-2-(methylsulfanyl)methyloxirane 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
64491-72-1 ((2R)-2-(methylsulfanyl)methyloxirane) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
